molecular formula C9H15N3O B13735637 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine CAS No. 35623-09-7

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine

Cat. No.: B13735637
CAS No.: 35623-09-7
M. Wt: 181.23 g/mol
InChI Key: MGESDKOHGQHZFN-UHFFFAOYSA-N
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Description

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is an organic compound with the molecular formula C9H15N3O and a molecular weight of 181.2349 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including methyl, amino, methoxymethyl, and aminomethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, followed by reduction and substitution reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-amino-4-methoxymethylpyridine: Lacks the aminomethyl group at the 5-position.

    3-Amino-4-methoxymethyl-5-aminomethylpyridine: Lacks the methyl group at the 2-position.

    2-Methyl-4-methoxymethyl-5-aminomethylpyridine: Lacks the amino group at the 3-position.

Uniqueness

2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

35623-09-7

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-(aminomethyl)-4-(methoxymethyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3

InChI Key

MGESDKOHGQHZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1N)COC)CN

Origin of Product

United States

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